Drostanolon

Übersicht

Beschreibung

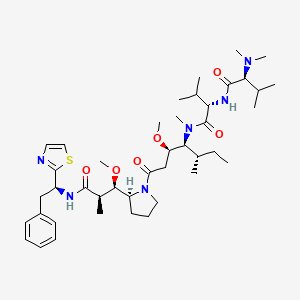

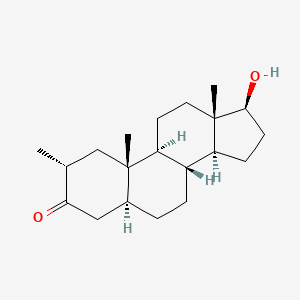

Drostanolone, also known as dromostanolone, is a synthetic anabolic-androgenic steroid derived from dihydrotestosterone. It is primarily used in the medical field for the treatment of breast cancer in postmenopausal women. Drostanolone is known for its potent androgenic properties and is often used by athletes and bodybuilders to enhance physical performance and muscle definition .

Wissenschaftliche Forschungsanwendungen

Drostanolone has several scientific research applications, including:

Chemistry: Used as a reference compound in the study of steroid chemistry and synthesis.

Biology: Investigated for its effects on muscle growth and protein synthesis.

Medicine: Used in the treatment of breast cancer and studied for its potential in treating other hormone-related conditions.

Industry: Utilized in the development of performance-enhancing drugs and supplements

Wirkmechanismus

Drostanolone exerts its effects by binding to androgen receptors in the body. This binding triggers a series of intracellular changes that promote protein synthesis and muscle growth. The compound also inhibits the aromatase enzyme, preventing the conversion of testosterone to estrogen. This results in reduced estrogen levels and decreased risk of estrogen-related side effects .

Safety and Hazards

Drostanolone can cause a variety of side effects, including acne, accelerated hair loss, and increased body hair growth . It can also have a significant impact on cholesterol levels, increasing LDL cholesterol while decreasing HDL cholesterol . It’s important to maintain a healthy lifestyle while using drostanolone to mitigate these effects .

Biochemische Analyse

Biochemical Properties

Drostanolone functions as an androgen receptor agonist, similar to testosterone. It interacts with the androgen receptor, leading to a cascade of genetic transcriptional changes. This interaction promotes protein synthesis and inhibits amino acid degradation, contributing to its anabolic effects . Drostanolone is not a substrate for 5α-reductase and is a poor substrate for 3α-hydroxysteroid dehydrogenase, which results in a high ratio of anabolic to androgenic activity .

Cellular Effects

Drostanolone exerts significant effects on various cell types and cellular processes. It influences cell function by binding to androgen receptors, which leads to changes in cell signaling pathways, gene expression, and cellular metabolism . The anabolic effects of drostanolone are primarily due to its ability to increase protein synthesis in muscle tissues, while its androgenic effects contribute to the development of secondary male characteristics .

Molecular Mechanism

At the molecular level, drostanolone binds to androgen receptors, which are part of the nuclear receptor family of intracellular receptors. This binding activates the receptor, allowing it to interact with specific DNA sequences and regulate the transcription of target genes . Drostanolone’s anabolic effects are mediated through the upregulation of genes involved in protein synthesis and muscle growth, while its androgenic effects are due to the activation of genes responsible for male secondary sexual characteristics .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of drostanolone can vary over time. The compound is relatively stable, but its activity can be influenced by factors such as degradation and metabolic conversion . Long-term studies have shown that drostanolone can maintain its anabolic effects over extended periods, although the degree of these effects may diminish with prolonged use .

Dosage Effects in Animal Models

In animal models, the effects of drostanolone vary with different dosages. At low to moderate doses, drostanolone promotes muscle growth and enhances physical performance without significant adverse effects . At high doses, drostanolone can cause toxic effects, including liver damage and alterations in lipid metabolism . Threshold effects have been observed, where the anabolic benefits plateau beyond a certain dosage, while the risk of adverse effects increases .

Metabolic Pathways

Drostanolone is metabolized primarily in the liver, where it undergoes reduction and conjugation reactions . The primary enzymes involved in its metabolism include cytochrome P450 enzymes, which facilitate the hydroxylation of the steroid nucleus . The metabolites of drostanolone are excreted in the urine, and the compound’s metabolic pathways are similar to those of other anabolic steroids .

Transport and Distribution

Within cells and tissues, drostanolone is transported and distributed by binding to androgen receptors and other transport proteins . The compound is distributed throughout the body, with higher concentrations found in tissues with a high density of androgen receptors, such as muscle and liver . Drostanolone’s distribution is influenced by its lipophilicity, allowing it to cross cell membranes and accumulate in target tissues .

Subcellular Localization

Drostanolone is primarily localized in the cytoplasm and nucleus of target cells . Upon binding to androgen receptors, the drostanolone-receptor complex translocates to the nucleus, where it interacts with DNA to regulate gene expression . The subcellular localization of drostanolone is critical for its function, as it allows the compound to exert its effects on gene transcription and cellular metabolism .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Drostanolone is synthesized from dihydrotestosterone through a series of chemical reactions. The synthesis involves the methylation of dihydrotestosterone at the 2α position. This modification enhances the anabolic properties of the compound while reducing its androgenic effects .

Industrial Production Methods

In industrial settings, drostanolone is often produced in the form of its ester derivatives, such as drostanolone propionate and drostanolone enanthate. These esterified forms are created by reacting drostanolone with propionic acid or enanthic acid, respectively. The esterification process improves the compound’s stability and prolongs its half-life in the body .

Analyse Chemischer Reaktionen

Types of Reactions

Drostanolone undergoes several types of chemical reactions, including:

Oxidation: Drostanolone can be oxidized to form various metabolites.

Reduction: The compound can be reduced to its corresponding alcohol.

Substitution: Drostanolone can undergo substitution reactions, particularly at the hydroxyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like thionyl chloride can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of drostanolone .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Testosterone: A natural anabolic-androgenic steroid with similar effects but higher androgenic activity.

Methenolone: Another synthetic anabolic steroid with a lower androgenic effect compared to drostanolone.

Oxandrolone: Known for its mild anabolic effects and low androgenic activity.

Uniqueness of Drostanolone

Drostanolone is unique due to its high anabolic to androgenic ratio, making it effective for muscle growth with fewer androgenic side effects. Its ability to inhibit aromatase and prevent estrogen conversion also sets it apart from other anabolic steroids .

Eigenschaften

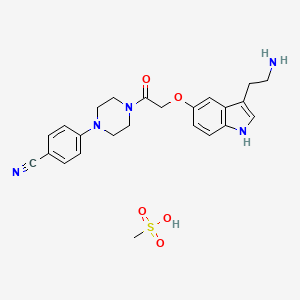

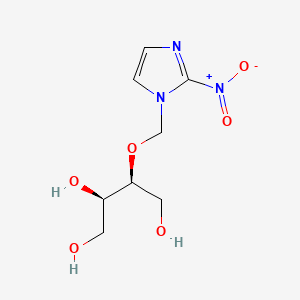

IUPAC Name |

(2R,5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-2,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O2/c1-12-11-20(3)13(10-17(12)21)4-5-14-15-6-7-18(22)19(15,2)9-8-16(14)20/h12-16,18,22H,4-11H2,1-3H3/t12-,13+,14+,15+,16+,18+,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKXILDNPCZPPRV-RFMGOVQKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(C(CCC3C2CCC4(C3CCC4O)C)CC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@]2([C@@H](CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C)CC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6022971 | |

| Record name | Dromostanolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Drostanolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014996 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

190.00 to 192.00 °C. @ 760.00 mm Hg | |

| Record name | Drostanolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014996 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

6.05e-03 g/L | |

| Record name | Drostanolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014996 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Anabolic steroids reverses catabolic processes and negative nitrogen balance by promoting protein anabolism and stimulating appetite if there is concurrently a proper intake of calories and proteins. /Anabolic Steroids/ | |

| Record name | DROMOSTANOLONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3319 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from acetone/hexane | |

CAS RN |

58-19-5 | |

| Record name | Dromostanolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Drostanolone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Drostanolone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00858 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | dromostanolone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26198 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dromostanolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Drostanolone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.334 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DROMOSTANOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7DR7H00HDT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DROMOSTANOLONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3319 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Drostanolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014996 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

149-153 °C, 128 °C | |

| Record name | Drostanolone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00858 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DROMOSTANOLONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3319 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Drostanolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014996 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does drostanolone exert its effects in the body?

A1: Drostanolone primarily acts by binding to androgen receptors (AR). [] This interaction triggers a cascade of downstream effects, including alterations in gene expression, protein synthesis, and cellular function. [] Drostanolone exhibits a higher affinity for AR compared to testosterone. []

Q2: What are the primary effects of drostanolone administration?

A2: Drostanolone exhibits both anabolic and androgenic effects. [] The anabolic effects include increased protein synthesis and muscle growth. [] The androgenic effects include the development and maintenance of male sexual characteristics. [] In a study on male hamsters, drostanolone demonstrated reinforcing properties, leading to voluntary self-administration. []

Q3: What is the molecular formula and weight of drostanolone?

A3: Drostanolone has the molecular formula C20H30O2 and a molecular weight of 302.45 g/mol. []

Q4: What spectroscopic techniques are commonly used to characterize drostanolone?

A4: Drostanolone can be characterized using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), [, , ], Nuclear Magnetic Resonance (NMR) spectroscopy, [, ] and X-ray diffraction. [, ] These methods provide information on the compound's structure, purity, and presence of metabolites.

Q5: How is drostanolone typically formulated for administration?

A5: Drostanolone is often formulated as an ester, such as drostanolone propionate or drostanolone enanthate, to improve its pharmacokinetic properties. [, , ] These esters are typically administered via intramuscular injection. [, ]

Q6: Does the type of esterification affect drostanolone's stability?

A6: While specific data on esterification's impact on drostanolone stability is limited in the provided research, it's important to note that esterification can generally influence a drug's stability profile.

Q7: Does drostanolone exhibit any catalytic properties?

A7: The provided research focuses primarily on drostanolone's biological activity and analytical detection. There is no mention of drostanolone possessing catalytic properties.

Q8: Have computational methods been employed to study drostanolone?

A8: Yes, computational techniques like density functional theory and Hirshfeld surface analysis have been used to investigate the crystal structures and intermolecular interactions of drostanolone polymorphs. [] These studies provide insights into the compound's solid-state properties.

Q9: How do structural modifications impact drostanolone's activity?

A9: Research suggests that alterations to the drostanolone structure can affect its biological activity. For instance, introducing a double bond in the A ring of the parent androstane structure slightly modifies its inhibitory effect on estrogen-stimulated mammary growth in mice. []

Q10: Are there any specific structural features of drostanolone that contribute to its binding affinity for the androgen receptor?

A10: While the provided research doesn't explicitly detail specific structural features impacting AR binding affinity, it's understood that modifications to the steroid nucleus, like the presence of the 2α-methyl group in drostanolone, can significantly influence its interaction with the AR.

Q11: Is there any information regarding SHE regulations specific to drostanolone?

A11: The provided research primarily focuses on drostanolone's biological effects, metabolism, and detection in various contexts like doping control. Specific SHE regulations related to its production, handling, or disposal are not discussed.

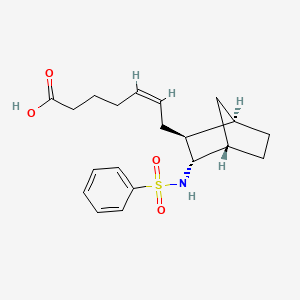

Q12: What is known about the absorption, distribution, metabolism, and excretion of drostanolone?

A12: Research indicates that after oral administration, drostanolone is metabolized in the liver, primarily into 2α-methyl-5α-androstan-3α-ol-17-one. [, ] This major metabolite, along with other hydroxylated metabolites and the parent drug, are excreted in urine, primarily as glucuronide conjugates. [, ] The elimination half-life of drostanolone is approximately 5.3 hours. [, ]

Q13: How does the route of administration impact drostanolone's pharmacokinetic profile?

A13: While the provided research mainly focuses on oral and intramuscular administration, it highlights that different routes can influence a drug's pharmacokinetics. The esterification of drostanolone, commonly seen with injectable forms, aims to alter its absorption and duration of action compared to oral administration.

Q14: What animal models have been used to study drostanolone's effects?

A14: Studies have employed various animal models, including rats [, , , ] and mice, [] to investigate the effects of drostanolone. These models provide insights into the drug's impact on different physiological systems.

Q15: Is there any information on resistance mechanisms related to drostanolone?

A15: The provided research primarily focuses on drostanolone's metabolism, detection, and some therapeutic applications. Information regarding specific resistance mechanisms, particularly in the context of cancer treatment, is limited.

Q16: What are the potential adverse effects associated with drostanolone use?

A16: While the provided research focuses on scientific aspects, it's important to acknowledge that AAS use, including drostanolone, can be associated with adverse effects. These can include but are not limited to:

- Cardiovascular: Potential for cardiovascular events. []

- Hepatic: Risk of liver toxicity. [, ]

- Endocrine: Suppression of the hypothalamic-pituitary-gonadal axis, leading to hormonal imbalances. []

Q17: Are there any specific drug delivery strategies being explored for drostanolone?

A17: The provided research doesn't delve into specific drug delivery strategies for drostanolone. Research primarily focuses on traditional administration routes like oral and intramuscular injections.

Q18: What analytical methods are commonly used to detect drostanolone in biological samples?

A18: Gas chromatography-mass spectrometry (GC-MS) is frequently employed to detect and quantify drostanolone and its metabolites in biological samples like urine, blood, and hair. [, , , , ] The method typically involves extraction, derivatization, and analysis by GC-MS. Other techniques, including high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) can also be employed. []

Q19: What are the challenges associated with analyzing drostanolone in complex biological matrices?

A19: Analyzing drostanolone, especially at low concentrations, in complex matrices like urine or blood can be challenging due to potential interferences from endogenous compounds. Sample preparation techniques, such as liquid-liquid extraction and solid-phase extraction, are crucial for removing these interferences and concentrating the analyte for improved detection. [, ]

Q20: Is there any information on the environmental impact of drostanolone?

A20: The provided research primarily focuses on drostanolone's effects and detection in biological systems. Information regarding its environmental impact, degradation pathways, or potential ecotoxicological effects is limited.

Q21: What is known about drostanolone's solubility in various media?

A21: While the research doesn't explicitly detail drostanolone's solubility in various media, it's generally understood that AAS, being lipophilic compounds, exhibit poor water solubility. The development of drostanolone esters aims to improve its lipophilicity, potentially enhancing its solubility in oil-based formulations for intramuscular injections.

Q22: How are analytical methods for drostanolone validated for use in doping control?

A22: Analytical methods for detecting drostanolone in doping control undergo rigorous validation according to guidelines set by organizations like the World Anti-Doping Agency (WADA). [, ] This validation process includes assessing parameters such as:

Q23: What quality control measures are employed during the analysis of drostanolone?

A23: To ensure accurate and reliable results, quality control measures are essential during drostanolone analysis. These typically include:

Q24: Is there any information on drostanolone's potential to elicit an immune response?

A24: The provided research primarily focuses on drostanolone's pharmacological effects and detection. Information regarding its potential immunogenicity is limited.

Q25: Does drostanolone interact with any drug transporters?

A25: While the provided research doesn't specifically address drug transporter interactions, it's known that AAS, being lipophilic, can interact with transporters like P-glycoprotein (P-gp) involved in drug absorption, distribution, and excretion.

Q26: What is known about drostanolone's biocompatibility and biodegradability?

A26: The provided research primarily focuses on drostanolone's pharmacological and analytical aspects. Specific information regarding its biocompatibility, degradation pathways, or potential for bioaccumulation is limited.

Q27: Are there any alternative compounds with similar effects to drostanolone?

A27: Numerous other AAS exist, each with its own pharmacological profile and potential applications. Some examples include:

- Nandrolone: Often used for its anabolic properties. [, ]

- Oxymetholone: Another potent AAS with applications in treating conditions like aplastic anemia. [, ]

- Stanozolol: Primarily known for its anabolic effects. []

Q28: Are there specific guidelines for the disposal of drostanolone-containing waste?

A28: The provided research does not address waste management guidelines for drostanolone. Proper disposal of pharmaceutical waste, including AAS, is crucial to minimize environmental contamination and potential risks. Consulting local regulations and guidelines for hazardous waste disposal is essential.

Q29: What research infrastructure and resources are important for studying drostanolone?

A29: Research on drostanolone necessitates access to:

Q30: When was drostanolone first synthesized and what were its initial applications?

A30: While the provided research doesn't specify the exact date of drostanolone's first synthesis, it mentions its introduction as a therapeutic agent for breast cancer treatment in the 1960s. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.